molecular formula C22H20ClNO4S B12214551 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12214551
M. Wt: 429.9 g/mol
InChI Key: SCVJFDSPJUZHTP-UHFFFAOYSA-N
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Description

N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a 4-chlorophenyl-substituted furan methyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The compound’s structure integrates a benzamide core, which is commonly explored in medicinal chemistry for its pharmacological versatility.

Properties

Molecular Formula

C22H20ClNO4S

Molecular Weight

429.9 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C22H20ClNO4S/c23-18-8-6-16(7-9-18)21-11-10-20(28-21)14-24(19-12-13-29(26,27)15-19)22(25)17-4-2-1-3-5-17/h1-11,19H,12-15H2

InChI Key

SCVJFDSPJUZHTP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring substituted with a chlorophenyl group. This intermediate is then reacted with a benzamide derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the sulfur-containing moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: Halogen atoms in the chlorophenyl group

Biological Activity

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-chlorophenyl group, linked to a tetrahydrothiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antitumor applications. Below are the key findings related to its biological activity:

Antimicrobial Activity

Studies have shown that derivatives of furan compounds, including those with chlorophenyl substitutions, demonstrate activity against various pathogens. For instance:

  • Mycobacterium tuberculosis : Compounds similar to this compound have been reported to inhibit the growth of Mycobacterium tuberculosis cell lines, suggesting a potential role in tuberculosis treatment .

Antitumor Activity

The compound's structural features suggest it may interfere with cancer cell proliferation. Research indicates that related compounds have shown efficacy against different cancer cell lines:

  • Mechanism : The interaction of the compound with cellular pathways involved in cell cycle regulation may lead to apoptosis in cancer cells .

The mechanisms by which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Interference with Cellular Signaling Pathways : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar derivatives. The following table summarizes key characteristics:

Compound NameStructureBiological ActivityMechanism
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamideStructureAntitubercularInhibits mycobacterial growth
N-{[5-(4-chlorophenyl)-furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamideStructureAntitumor & AntimicrobialDisrupts metabolic pathways
5-(4-chlorophenyl)-1,3,4-thiadiazoleStructureAntimicrobialInhibits bacterial enzymes

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that a similar furan derivative exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, supporting the potential antimicrobial properties of the target compound .
  • Antitumor Activity Investigation : Another research effort focused on the antitumor effects of related compounds in vitro and in vivo, showing promising results in reducing tumor size in animal models .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of benzamide derivatives modified with heterocyclic and aryl substituents. Key structural analogs and their distinguishing features include:

Compound Name Substituents on Benzamide Core Heterocyclic/Aryl Group Biological Activity/Use Evidence Source
N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 3,4-Dichlorophenyl on furan Not explicitly stated (structural analog)
N-{[5-(4-Fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide 3-Methoxybenzamide 4-Fluorophenyl on furan Not explicitly stated (structural analog)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole 4-Methoxyphenylmethyl Antifungal (C. albicans)
4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide 1,3,4-Thiadiazole 3-Nitrophenyl Antibacterial (P. aeruginosa)

Key Observations :

  • The sulfone group in the tetrahydrothiophene moiety likely improves solubility relative to non-sulfonated analogs .
  • Heterocyclic Core : Replacement of the benzamide core with 1,3,4-oxadiazole (LMM5) or 1,3,4-thiadiazole () shifts biological activity toward antifungal or antibacterial effects, respectively .
ADMET and Physicochemical Properties
  • Solubility: The sulfone group in the target compound may enhance aqueous solubility relative to non-sulfonated analogs like LMM5 .
  • Metabolic Stability : The tetrahydrothiophene sulfone moiety could reduce oxidative metabolism, extending half-life .

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